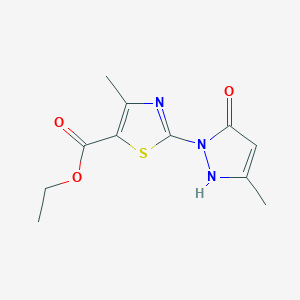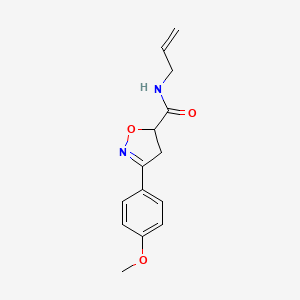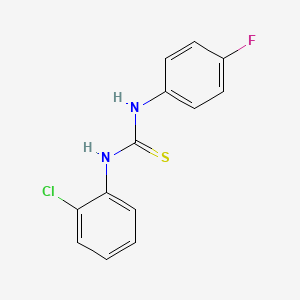![molecular formula C18H26N6O B5555438 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine belongs to a class of compounds that have been studied for their potential pharmaceutical applications. It is related to various pyrazolo and pyrimidine derivatives, which are known for their diverse biological activities.
Synthesis Analysis
A study by Mallesha et al. (2012) discusses the synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction. This process could offer insights into similar methods for synthesizing compounds like 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines, to which this compound is closely related, has been analyzed in various studies. Chern et al. (2004) explored the structure-activity relationships of similar compounds, providing insights into the structural aspects that influence biological activity (Chern, J., Shia, K.-S., Hsu, T., et al., 2004).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazolo[3,4-d]pyrimidines have been studied extensively. Wang et al. (2018) synthesized related compounds and explored their properties, which can be indicative of the chemical behavior of 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Wang, X., Xu, W., Miao, C., et al., 2018).
Physical Properties Analysis
Zhou et al. (2014) studied the physical properties of a compound in the same class, focusing on its application in PET imaging. This study can provide a basis for understanding the physical properties of the compound (Zhou, X., Khanapur, S., Huizing, A., et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidines have been analyzed in various studies. Mekky et al. (2021) reported the synthesis of similar compounds, which could provide information on the chemical properties of 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Mekky, A. E. M., Ahmed, M. S., Sanad, S., & Abdallah, Z. A., 2021).
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
A study explored the synthesis of a series of pyrimidine derivatives, including compounds structurally related to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine, for their antiproliferative effects against human cancer cell lines. Some compounds demonstrated significant activity, suggesting potential applications in cancer research and therapy (L. Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Properties
Another research focused on pyrimidine derivatives for their potential anti-inflammatory and analgesic effects. The study synthesized various compounds, evaluating their activities against standard drugs. This highlights the potential use of such compounds, including those structurally similar to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine, in developing new therapeutic agents for inflammation and pain management (S. Sondhi et al., 2007).
Heterocyclic Synthesis and Biological Activity
Research into thioxopyrimidine and its derivatives, including those related to the chemical compound , has led to the synthesis of novel heterocyclic compounds. These studies contribute to the understanding of the structural and functional diversity of pyrimidine derivatives, with implications for drug development and other applications in medicinal chemistry (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antimicrobial and Antiviral Potential
The synthesis of pyrimidine-linked heterocyclic compounds has been explored for their potential insecticidal and antibacterial activities. This research avenue suggests that compounds structurally related to 4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine could be promising candidates for developing new antimicrobial and antiviral agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Propriétés
IUPAC Name |
2-ethyl-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-15(5-2)18(25)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-6-14(3)21-24/h6-7,12-13,15H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFDKLDXAGKIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)



![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)